3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropanoic acid
Description
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound featuring a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a 2,2-dimethylpropanoic acid moiety. Its molecular formula is C${10}$H${15}$N${2}$O${2}$, with a calculated molecular weight of 195.2 g/mol. However, direct biological data for this compound are absent in the provided evidence.
The synthesis of pyrazole derivatives typically involves cyclization reactions or cross-coupling strategies, as exemplified by procedures using malononitrile or ethyl cyanoacetate under reflux conditions . While the exact synthesis route for this compound is unspecified, analogous methods likely apply.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-7-8(6-11-12)5-10(2,3)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
JMXYZQQKEWRFND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines.
Substitution Reactions: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides.
Attachment of the Dimethylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and fluorescent dyes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and discussion highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on substituent additions to the 2,2-dimethylpropanoic acid backbone.
Key Comparisons:
a. Pyrazole vs. Triazole Derivatives
- Target Compound vs. 73a/73b : The target’s pyrazole ring differs from the benzo[d][1,2,3]triazol-2-yl group in 73a/73b . Triazole derivatives exhibit stronger PPAR activation (EC$_{50}$ values comparable to Wy-14643), likely due to enhanced electron-withdrawing effects and aromatic stacking. Pyrazoles, being less electronegative, may prioritize metabolic stability over potency.
c. Functional Group Modifications
- Carboxylic Acid vs. Sulfonyl/Piperidine () : Derivatives like 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid replace the carboxylic acid with sulfonyl-piperidine groups, altering solubility and target engagement. The target’s carboxylic acid may favor interactions with polar binding pockets (e.g., PPAR ligand-binding domains).
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